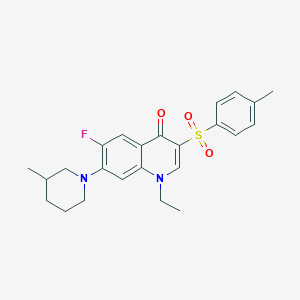

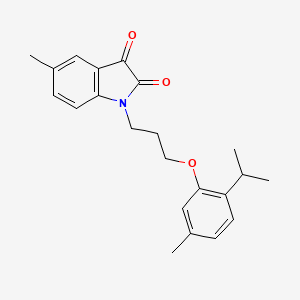

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

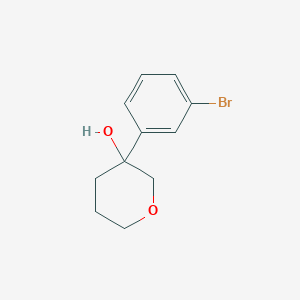

The compound “1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione” is a complex organic molecule. It seems to contain an indoline-2,3-dione group, which is a type of heterocyclic compound . The molecule also contains an isopropyl group and a methyl group attached to a phenoxy group .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Typically, compounds with similar structures can undergo reactions at the functional groups, such as the carbonyl group in the indoline-2,3-dione portion or the ether linkage in the phenoxy group .Scientific Research Applications

Material Science and Green Chemistry

- Green Synthesis Approaches: Research highlights the development of greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives. One study describes an efficient synthesis using Water Extract of Onion Peel Ash (WEOPA), emphasizing the advantages of avoiding harmful reagents and introducing bio-waste management methods in the synthesis process (M. Journal et al., 2019).

Medicine and Pharmacology

- Antitumor and Antiproliferative Properties: Compounds related to isoindoline-1,3-dione derivatives have been investigated for their antitumor and antiproliferative properties. One study explores the design, synthesis, and biological evaluation of new pyridoisoquinolindione and dihydrothienoquinolindione derivatives, revealing potent cytotoxic activity against human neoplastic cell lines, offering a basis for the development of new anticancer drugs (A. Bolognese et al., 2004).

Organic Chemistry and Catalysis

- Catalytic Applications and Polymerization: Studies on morpholine-2,5-dione derivatives demonstrate their utility in polymerization processes. For instance, lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives was explored, leading to the production of polydepsipeptides, which are significant for biomedical applications due to their biodegradable nature (Yakai Feng et al., 2000).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target insect odorant binding proteins and/or acetylcholinesterase . These proteins play crucial roles in the nervous system of insects, making them potential targets for insecticides .

Mode of Action

For instance, if the compound targets acetylcholinesterase, it could inhibit the enzyme’s activity, disrupting the breakdown of acetylcholine, a neurotransmitter, and affecting nerve signal transmission .

Biochemical Pathways

If the compound targets acetylcholinesterase, it could affect the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory .

Result of Action

Based on the potential targets, the compound could disrupt normal cellular functions, particularly in insects if it is used as an insecticide .

properties

IUPAC Name |

5-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-14(2)17-8-6-16(4)13-20(17)26-11-5-10-23-19-9-7-15(3)12-18(19)21(24)22(23)25/h6-9,12-14H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOUVLGRWTXNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=C(C=CC(=C3)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)

![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)